REACTION_SMILES
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[C:1](#[N:2])[c:3]1[c:4]([C:16](=[O:17])[OH:18])[cH:5][n:6][n:7]1-[c:8]1[c:9]([Cl:15])[cH:10][c:11]([Cl:14])[cH:12][cH:13]1.[CH3:19][NH2:20].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26].[OH2:21]>>[C:1](#[N:2])[c:3]1[c:4]([C:16](=[O:18])[NH:20][CH3:19])[cH:5][n:6][n:7]1-[c:8]1[c:9]([Cl:15])[cH:10][c:11]([Cl:14])[cH:12][cH:13]1
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Name
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N#Cc1c(C(=O)O)cnn1-c1ccc(Cl)cc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c(C(=O)O)cnn1-c1ccc(Cl)cc1Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CNC(=O)c1cnn(-c2ccc(Cl)cc2Cl)c1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |